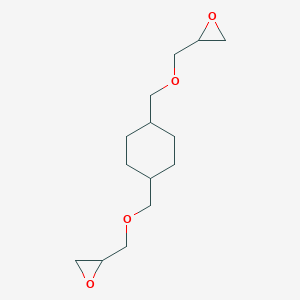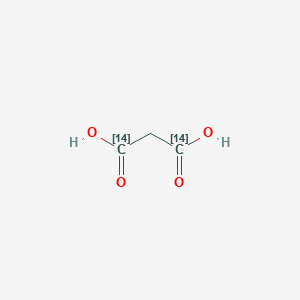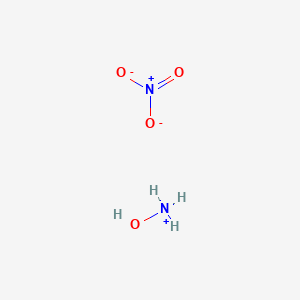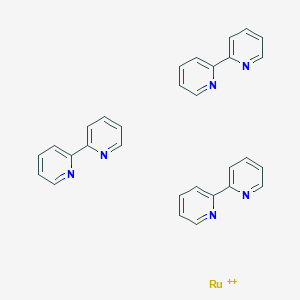
Tris(2,2'-bipyridyl)ruthenium(II)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tris(2,2’-bipyridyl)ruthenium(II) is a coordination compound known for its significant role in electrochemiluminescence (ECL). This compound, often referred to as a luminophore, has been pivotal in advancing ECL from a laboratory curiosity to a commercial analytical instrument used in various diagnostic applications . Its unique properties, such as excellent chemical stability, favorable electrochemical properties, high emission quantum yield, and relatively long lifetime of its excited state, make it a gold-standard luminophore in ECL .
Preparation Methods
The synthesis of Tris(2,2’-bipyridyl)ruthenium(II) typically involves the reaction of ruthenium(III) chloride with 2,2’-bipyridine in an ethanol/water mixture. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, ensuring high purity and yield of the final product .
Chemical Reactions Analysis
Tris(2,2’-bipyridyl)ruthenium(II) undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. In ECL, the compound is often involved in electron transfer reactions at the electrode-electrolyte interface, leading to the emission of light . Common reagents used in these reactions include coreactants such as tri-n-propylamine, amino acids, and oxalate . The major products formed from these reactions are excited state luminophore species, which emit light upon returning to the ground state .
Scientific Research Applications
Tris(2,2’-bipyridyl)ruthenium(II) has a wide range of scientific research applications. In chemistry, it is used as a reagent in the fabrication of heterogeneous electrochemiluminescence platforms . In biology and medicine, it is employed in immunoassay sensors, DNA sensors, aptasensors, bio-imaging, and latent fingerprint detection . The compound is also used in point-of-care testing and the detection of non-biomolecules . Additionally, it serves as a high-efficiency triplet emitter for organic light-emitting diodes (OLEDs) and sensor research .
Mechanism of Action
The mechanism of action of Tris(2,2’-bipyridyl)ruthenium(II) in ECL involves the generation of an excited state luminophore species through electron transfer reactions. When an appropriate potential is applied, the compound undergoes oxidation to form [Ru(bpy)3]3+, which is then reduced by a coreactant to produce the excited state [Ru(bpy)3]2+ . This excited state species emits light as it returns to the ground state, providing the basis for its use in ECL-based sensors .
Comparison with Similar Compounds
Tris(2,2’-bipyridyl)ruthenium(II) is often compared with other similar compounds such as Tris(2,2’-bipyridyl)ruthenium(III) and Tris(2,2’-bipyridyl)ruthenium(IV). While these compounds share similar structures, Tris(2,2’-bipyridyl)ruthenium(II) is unique due to its optimal electrochemical properties and high emission quantum yield . Other similar compounds include Tris(2,2’-bipyridyl)ruthenium(II) hexafluorophosphate, which is used in the development of light-emitting electrochemical cell-based devices .
Properties
CAS No. |
15158-62-0 |
|---|---|
Molecular Formula |
C30H24N6Ru+2 |
Molecular Weight |
569.6 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;ruthenium(2+) |
InChI |
InChI=1S/3C10H8N2.Ru/c3*1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h3*1-8H;/q;;;+2 |
InChI Key |
HNVRWFFXWFXICS-UHFFFAOYSA-N |
SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Key on ui other cas no. |
15158-62-0 |
Related CAS |
14323-06-9 (dichloride) |
Synonyms |
(Ru(bpy)3) (Ru(bpy)3)(B(C6F5)4)2 (Ru(bpy)3)Cl2 Ru(II)-tris(bipyridyl) ruthenium II tris(2,2'-bipyridine) tris(2,2'-bipyridine)ruthenium II tris(2,2'-bipyridine)ruthenium II, dichloride tris(2,2'-bipyridyl)ruthenium(II) tetrakis(pentafluorophenyl)borate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Disodium 1-[2-(carboxymethoxy)ethyl]-1-(carboxymethyl)-4,5-dihydro-2-undecyl-1H-imidazolium hydroxide](/img/structure/B84274.png)

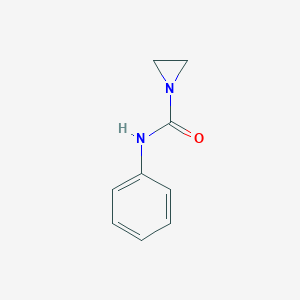

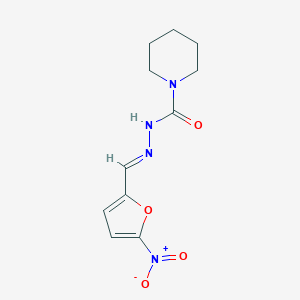


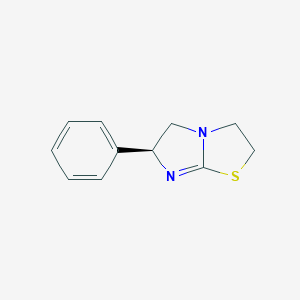

![methyl (1R,4aR,5S,8aR)-5-[(3R)-5-methoxy-3-methyl-5-oxopentyl]-1,4a-dimethyl-6-methylidene-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylate](/img/structure/B84286.png)
![Dibutylbis[(2-hydroxybenzoyl)oxy]stannane](/img/structure/B84290.png)
